5-(Aminocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(Aminocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid, also known as ATPA, is a pyrazole derivative compound that has been extensively studied due to its potential applications in neuroscience research. ATPA is a selective agonist for the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in mediating excitatory neurotransmission in the brain.
Mechanism of Action
5-(Aminocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid selectively activates AMPA receptors by binding to a specific site on the receptor known as the agonist-binding site. This results in the influx of positively charged ions into the cell, leading to depolarization and the initiation of an action potential. The activation of AMPA receptors by this compound can enhance synaptic transmission, induce long-term potentiation (LTP), and modulate neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can enhance synaptic transmission, induce LTP, and increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs). In vivo studies have shown that this compound can improve cognitive function, enhance memory consolidation, and protect against neuronal damage in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(Aminocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid in lab experiments is its selectivity for AMPA receptors, which allows for precise manipulation of neuronal signaling. Additionally, this compound has a high potency and a long duration of action, making it useful for studying long-term effects on synaptic plasticity and behavior. However, one limitation of this compound is its potential for off-target effects, as it may also activate kainate receptors at high concentrations. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 5-(Aminocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid. One area of interest is the development of more potent and selective AMPA receptor agonists that can be used to study the role of these receptors in greater detail. Another area is the investigation of the effects of this compound on different types of neurons and brain regions. Additionally, research on the potential therapeutic applications of this compound for neurological disorders such as epilepsy, stroke, and Alzheimer's disease is ongoing. Finally, the development of new methods for delivering this compound to specific brain regions could lead to new insights into the mechanisms underlying synaptic plasticity and behavior.
Synthesis Methods
The synthesis of 5-(Aminocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid involves a multi-step process that begins with the reaction between 3,3,3-trifluoropropylhydrazine and ethyl acetoacetate, resulting in the formation of 3,3,3-trifluoropropyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate compound is then reacted with chloroformic acid to yield 5-chlorocarbonyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester. Finally, the ester group is hydrolyzed to produce this compound.
Scientific Research Applications
5-(Aminocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid has been widely used in neuroscience research to study the role of AMPA receptors in synaptic transmission and plasticity. AMPA receptors are involved in the regulation of synaptic strength and are critical for learning and memory processes. This compound has been used to selectively activate AMPA receptors and investigate their effects on neuronal signaling, synaptic plasticity, and behavior. Additionally, this compound has been used to study the mechanisms underlying neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O3/c9-8(10,11)1-2-14-5(6(12)15)3-4(13-14)7(16)17/h3H,1-2H2,(H2,12,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSKTFJHHOAYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(=O)O)CCC(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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